molecular formula C7H5ClN2O B12349312 4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile

4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile

Cat. No.: B12349312
M. Wt: 168.58 g/mol
InChI Key: CIXRIYROJWPPDG-UHFFFAOYSA-N
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Description

4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile typically involves the reaction of 4-chloro-6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of cyanoacetic acid hydrazones and piperidine acetate in an aqueous solution, followed by refluxing and the addition of acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to its corresponding amine or other reduced forms.

    Substitution: This reaction can replace the chlorine atom with other substituents, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include alkyl halides and aryl halides, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield amines. Substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with active residues of proteins such as ATF4 and NF-kB, which are involved in inflammatory and stress response pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and cyano group on the pyridine ring makes it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C7H5ClN2O

Molecular Weight

168.58 g/mol

IUPAC Name

4-chloro-6-methyl-2-oxo-3H-pyridine-3-carbonitrile

InChI

InChI=1S/C7H5ClN2O/c1-4-2-6(8)5(3-9)7(11)10-4/h2,5H,1H3

InChI Key

CIXRIYROJWPPDG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)C(C(=C1)Cl)C#N

Origin of Product

United States

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